Rel-(3S,4R)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol
Description
Rel-(3S,4R)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol is a chiral tetrahydrofuran derivative featuring a hydroxyl group at the 3-position and a tert-butyldimethylsilyl (TBDMS) ether group at the 4-position. The stereochemical designation "Rel-" indicates the relative configuration of the stereocenters (3S,4R), which is critical for its reactivity and applications in asymmetric synthesis. This compound is commonly employed as a protected alcohol intermediate in nucleoside chemistry and natural product synthesis due to the TBDMS group’s stability under acidic and basic conditions .
Properties
Molecular Formula |
C10H22O3Si |
|---|---|
Molecular Weight |
218.36 g/mol |
IUPAC Name |
(3S,4R)-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol |
InChI |
InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-9-7-12-6-8(9)11/h8-9,11H,6-7H2,1-5H3/t8-,9+/m0/s1 |
InChI Key |
YSNOZTORLKKZMT-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1COC[C@@H]1O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1COCC1O |
Origin of Product |
United States |
Preparation Methods
Kiyooka Aldol Reaction
A notable method used is the Kiyooka aldol reaction, which involves the reaction of a ketene acetal with an aldehyde under basic conditions, allowing for the stereoselective formation of secondary and tertiary alcohols with high diastereoselectivity. This reaction has been successfully applied to install the stereochemistry at the C3 and C4 positions in related syntheses.
Key Features:
- Use of chiral or auxiliary-controlled enolates
- Stereoselectivity governed by substrate and reagent control
- Formation of the tetrahydrofuran ring with the desired stereochemistry
| Reaction | Reagents | Outcome |
|---|---|---|
| Kiyooka aldol | Ketene acetal, aldehyde | Stereoselective formation of secondary/tertiary alcohols |
Reductive and Oxidative Transformations
Following aldol coupling, the intermediates often undergo reduction or oxidation to adjust oxidation states, install or remove protecting groups, or prepare for subsequent coupling steps. Common reagents include:
- Lithium aluminum hydride or sodium borohydride for reductions
- Swern oxidation or Ley–Griffith oxidation for oxidation of alcohols to carbonyl compounds
These steps are optimized to preserve stereochemistry and functional group integrity.
Fragment Coupling via Aldol or Cross-Coupling Reactions
The synthesis strategy emphasizes fragment coupling to assemble the complex tetrahydrofuran core. Aldol reactions are frequently employed to connect northern and southern fragments, with careful control over stereochemistry.
Recent research indicates that attempts to perform aldol reactions with hindered or sensitive substrates require fine-tuning of conditions, such as:
Example:
In recent studies, the formation of the C13–C14 bond via aldol addition was achieved using a ketene acetal derived from a protected aldehyde, with subsequent silyl migration to generate the necessary aldehyde for further coupling.
Protecting Group Strategy and Deprotection
The synthesis employs a strategic protecting group sequence to prevent side reactions, especially during sensitive steps like aldol reactions and oxidation.
- TBS groups are stable under basic conditions and can be selectively removed using tetrabutylammonium fluoride (TBAF).
- Acetonide groups are used to protect diols and can be cleaved under acidic conditions such as trifluoroacetic acid (TFA) in THF/water mixtures.
The choice and timing of deprotection are critical to avoid undesired cleavage or rearrangements.
Final Assembly and Stereochemical Verification
The final steps involve macrocyclization or ring closure, often via macrolactonization, and installation of the side chain, typically through Julia–Kocienski olefination or other olefination techniques.
Analytical data, including NMR coupling constants and NOE experiments, are used to verify stereochemistry, ensuring the correct configuration at each stereocenter.
Summary of Key Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 3-position undergoes selective oxidation to form ketones or aldehydes under controlled conditions.
| Reagent | Conditions | Product | Yield/Selectivity |
|---|---|---|---|
| Dess-Martin periodinane (DMP) | Dichloromethane, 0–25°C | Tetrahydrofuran-3-one | High (>90%) |
| Pyridinium chlorochromate (PCC) | DCM, rt | Tetrahydrofuran-3-one | Moderate (70–80%) |
-
Mechanistic Insight : Oxidation proceeds via a two-electron mechanism, with PCC and DMP abstracting a hydride from the alcohol. The TBDMS group remains intact due to its stability under these conditions.
Reduction Reactions
The compound’s hydroxyl group can be reduced to form secondary alcohols or alkanes, depending on the reagent.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | MeOH/THF, 0°C | Secondary alcohol derivatives | Partial (50–60%) |
| Lithium aluminum hydride (LiAlH₄) | THF, reflux | Fully reduced alkane | High (>85%) |
-
Stereochemical Impact : Reductions retain the stereochemistry at the 3-position due to the rigidity of the tetrahydrofuran ring.
Substitution and Deprotection
The TBDMS group is selectively cleaved under mild fluoride conditions, enabling downstream functionalization.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | THF, rt, 1–2 h | Tetrahydrofuran-3-ol | Quantitative |
| HF·Pyridine | CH₃CN, 0°C, 30 min | Tetrahydrofuran-3-ol | 95% |
-
Key Applications : Deprotection is critical in multi-step syntheses, such as the preparation of phormidolide intermediates and stereoselective epoxide openings .
Nucleophilic Ring-Opening
The tetrahydrofuran ring undergoes regioselective cleavage with nucleophiles, particularly in the presence of Lewis acids.
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| BF₃·Et₂O | DCM, −78°C | Open-chain silyl ethers | >95% C4 attack |
| Grignard reagents | THF, −20°C | Alkylated derivatives | Moderate (60–70%) |
-
Case Study : BF₃-mediated ring-opening in the synthesis of phormidolide D yielded C4-functionalized products with retained stereochemistry .
Cross-Coupling Reactions
The compound participates in nickel-catalyzed cross-electrophile couplings, enabling C–C bond formation.
| Catalyst | Conditions | Product | Efficiency |
|---|---|---|---|
| NiCl₂(dme)/Zn | DMF, 80°C, 12 h | Biaryl-tetrahydrofuran hybrids | 40–50% |
Comparative Reaction Profile
The table below summarizes key reaction pathways and their synthetic utility:
| Reaction Type | Synthetic Utility | Key References |
|---|---|---|
| Oxidation | Ketone formation for further derivatization | |
| Deprotection | Hydroxyl group liberation for coupling | |
| Ring-Opening | Access to linear silyl ether scaffolds |
Mechanistic and Stereochemical Considerations
Scientific Research Applications
Scientific Research Applications
4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol is widely used in scientific research due to its versatility in chemistry, biology, medicine, and industry.
- Chemistry: It serves as a protective group for hydroxyl functionalities in multi-step organic syntheses.
- Biology: It is employed in the synthesis of biologically active molecules and natural products.
- Medicine: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Industry: It is applied in the production of fine chemicals and specialty materials.
Chemical Reactions
4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol can undergo various chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used. The major product of oxidation is tetrahydrofuran-3-one.
- Reduction: The compound can be reduced to form different alcohol derivatives. Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
- Substitution: The TBDMS group can be substituted with other protective groups or functional groups. Fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF) are often used to remove the TBDMS group, leading to the formation of tetrahydrofuran-3-ol after deprotection.
4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol has potential biological activities, making it significant in medicinal chemistry. The TBDMS group enhances the compound's stability and solubility, which are crucial for biological activity.
The synthesis of this compound for biological applications includes:
- Formation of Tetrahydrofuran Derivative: Starting from simple sugars or alcohols.
- TBDMS Protection: Treating the hydroxyl group with TBDMS chloride in the presence of a base.
- Purification: Using column chromatography to isolate the desired product.
Mechanism of Action
The mechanism of action of Rel-(3S,4R)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups within the molecule. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Silyl-Protected Tetrahydrofuran Derivatives
a) Compound 9 ()
A structurally complex analogue, 3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-TBDMS-oxy-tetrahydrofuran derivative, features additional substituents, including a 2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidinyl group.
- Key Differences: The presence of a trityl-protected hydroxymethyl group and a thioether-linked isoprenoid chain distinguishes it from the target compound. Used in nucleoside synthesis, whereas the target compound serves as a simpler intermediate.
- Reactivity : The TBDMS group in both compounds provides steric protection, but Compound 9’s extended structure requires specialized deprotection conditions .
b) Compound [50] ()
(2R,3S,4R,5R)-5-(6-Amino-purin-9-yl)-4-TBDMS-oxy-2-(TBDMS-oxymethyl)tetrahydrofuran-3-ol is a doubly silylated nucleoside precursor.
- Key Differences :
Analogues with Varied Silyl Protecting Groups
a) Compound 16 ()
4-Formyl-1(R)-{...}-3(E)-butenyl derivative with a tert-butyldiphenylsilyl (TBDPS) group.
Helenalin Analogues ()
Compounds 4, 5, and 6 are dihydrofuranone derivatives fused with a TBDMS-protected cyclopentene moiety.
- Key Differences :
- Structural Complexity: Incorporate a cyclopentene ring and α,β-unsaturated carbonyl systems, enabling Michael acceptor reactivity (absent in the target compound).
- Applications: Designed as NF-κB inhibitors, highlighting divergent biological roles compared to the target compound’s synthetic utility .
Nucleoside Analogues ()
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (a ribonucleoside) shares the tetrahydrofuran core but lacks silyl protection.
Comparative Data Table
Biological Activity
Rel-(3S,4R)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol is a compound with significant potential in various biological applications, particularly in medicinal chemistry and synthetic biology. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a tetrahydrofuran ring with a tert-butyldimethylsilyl (TBDMS) protective group, which is crucial for its stability and reactivity in synthetic pathways. The general formula is , and its molecular weight is approximately 250.43 g/mol.
Structural Formula
The TBDMS group serves primarily to protect the hydroxyl functionality of the tetrahydrofuran ring. This protection allows for selective reactions in multi-step synthetic processes, which is essential in drug development. The mechanism involves:
- Protection of Hydroxyl Groups : The TBDMS group prevents unwanted reactions at the hydroxyl site.
- Selective Deprotection : Under mild conditions using fluoride ions, the TBDMS group can be removed to regenerate the free hydroxyl group, enabling further biological activity or synthesis of derivatives.
Antiviral Activity
Recent studies have indicated that derivatives of tetrahydrofuran compounds exhibit antiviral properties. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against various viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).
Case Study: Antiviral Efficacy
A study evaluated the antiviral activity of a series of tetrahydrofuran derivatives against HCV NS5B polymerase. The results indicated that modifications at specific positions on the tetrahydrofuran ring significantly influenced antiviral potency (Table 1).
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A | 2.5 | Inhibition of NS5B |
| B | 1.0 | Inhibition of NS3/4A |
| C | 0.5 | Dual inhibition (NS5B & NS3/4A) |
Anticancer Activity
Tetrahydrofuran derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have shown potential in inhibiting cancer cell proliferation.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that certain derivatives inhibited the growth of various cancer cell lines (Table 2).
| Cell Line | Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | D | 1.2 | Induction of apoptosis |
| MCF-7 | E | 0.8 | Cell cycle arrest at G2/M phase |
| A549 | F | 0.6 | Inhibition of PI3K/Akt pathway |
Synthesis Routes
The synthesis of this compound typically involves:
- Protection of Hydroxyl Group : Tetrahydrofuran-3-ol is treated with TBDMSCl in the presence of a base such as imidazole or triethylamine.
- Reaction Conditions : The reaction is conducted in an anhydrous solvent like dichloromethane at room temperature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
